2,2-Bis(hydroxymethyl)butyl octanoate

Polyol ester Viscosity index Thermal stability

2,2-Bis(hydroxymethyl)butyl octanoate (CAS 55680-38-1), also referred to as trimethylolpropane caprylate, is a synthetic ester derived from octanoic acid (caprylic acid) and 2,2-bis(hydroxymethyl)butanol (trimethylolpropane). It is defined by a molecular formula of C14H28O4 and a molecular weight of 260.37 g/mol.

Molecular Formula C14H28O4
Molecular Weight 260.37 g/mol
CAS No. 55680-38-1
Cat. No. B12659071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(hydroxymethyl)butyl octanoate
CAS55680-38-1
Molecular FormulaC14H28O4
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(CC)(CO)CO
InChIInChI=1S/C14H28O4/c1-3-5-6-7-8-9-13(17)18-12-14(4-2,10-15)11-16/h15-16H,3-12H2,1-2H3
InChIKeyVTXXMYYOSSNAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(hydroxymethyl)butyl octanoate (CAS 55680-38-1): A Mono-Ester Diol for Tailored Polymeric and Lubricant Applications


2,2-Bis(hydroxymethyl)butyl octanoate (CAS 55680-38-1), also referred to as trimethylolpropane caprylate, is a synthetic ester derived from octanoic acid (caprylic acid) and 2,2-bis(hydroxymethyl)butanol (trimethylolpropane) . It is defined by a molecular formula of C14H28O4 and a molecular weight of 260.37 g/mol . Its structure uniquely features a single octanoate ester on a branched butanol core that retains two free, primary hydroxyl groups . This mono-ester/di-hydroxyl motif fundamentally distinguishes it from the corresponding fully esterified triesters (e.g., trimethylolpropane trioctanoate, CAS 4826-87-3) or diesters from linear diols (e.g., neopentyl glycol dioctanoate, CAS 28510-23-8), providing a distinct profile of reactivity, polarity, and physical properties for scientific selection in synthetic chemistry, biodegradable lubricant design, and specialty polymer production.

Why Substituting 2,2-Bis(hydroxymethyl)butyl octanoate with Analogous Esters Compromises Performance


Generic substitution within this class of polyol esters is chemically invalid because critical performance attributes—hydroxyl value, polarity, viscosity index, and derivatization potential—are not incidental but are directly hard-coded into molecular architecture. 2,2-Bis(hydroxymethyl)butyl octanoate is a mono-ester diol . Exchanging it for a triester (e.g., trimethylolpropane trioctanoate) eliminates all reactive hydroxyl functionality, forfeiting its use as a polymer chain extender or crosslinker and drastically lowering its calculated polar surface area from 66.76 Ų to 52.60 Ų . Substituting a linear diol diester (e.g., neopentyl glycol dioctanoate) replaces the ethyl-branched, tetra-substituted core with a gem-dimethyl structure, trading the steric hindrance and thermal stability of the neopentyl-like core for a different degradation profile . Even a simple change like extending the fatty acid chain by two carbons to the decanoate analog (C16H32O4) increases molecular weight and shifts the hydrophilic-lipophilic balance . These are quantifiable, structure-driven differences that directly dictate end-use suitability, rendering simple interchange impossible without compromising product specifications.

Comparative Evidence for 2,2-Bis(hydroxymethyl)butyl octanoate Against Closest Analogs


Branched Polyol Core Architecture: TMP vs. NPG vs. PE Derivatives

The backbone structure dictates the performance ceiling. 2,2-Bis(hydroxymethyl)butyl octanoate is built on a trimethylolpropane (TMP) core (ethyl-branched, tri-functional) . Its closest diol competitor, neopentyl glycol dioctanoate, uses a neopentyl glycol (NPG) core (gem-dimethyl, di-functional). This structural difference produces a measurable viscosity divergence in analogous fully esterified systems: TMP triesters exhibit a viscosity index of ~140, whereas NPG-based diesters are significantly lighter and used as low-viscosity emollients . The TMP-derived scaffold inherently provides a higher viscosity base, which is retained even in the mono-ester form, making it the superior starting point for lubricant and plasticizer applications where a higher viscosity index and enhanced lubricity are required from the outset [1].

Polyol ester Viscosity index Thermal stability

Functional Group Density: Mono-Ester Diol vs. Triester vs. Linear Diester

The critical differentiator is the number of unreacted hydroxyl groups per molecule. 2,2-Bis(hydroxymethyl)butyl octanoate has two free primary hydroxyl groups, making it a diol monomer . In contrast, trimethylolpropane trioctanoate (CAS 4826-87-3) is a fully esterified triester with zero hydroxyl functionality, which precludes its use in polyaddition or polycondensation reactions [1]. Neopentyl glycol dioctanoate, while a diester, is formed from a diol and thus has no reactive hydroxyls; it is a terminal ester plasticizer . Pentaerythritol tetraoctanoate is a tetraester with no free -OH groups. The calculated polar surface area (PSA) confirms this functional divergence: the target compound has a PSA of 66.76 Ų, whereas the fully substituted TMP triester analog (2,2-BIS[(OCTANOYLOXY)METHYL]BUTYL OCTANOATE) has a PSA of 52.60 Ų, indicating significantly lower polarity and hydrogen-bonding capacity .

Hydroxyl value Crosslinking density Polyurethane synthesis

Computed Lipophilicity (LogP) and Hydrophilic-Lipophilic Balance (HLB)

The balance between the hydrophilic diol head and the lipophilic C8 tail is a quantifiable selection parameter. The target compound has a computationally derived LogP of 3.41, indicating moderate lipophilicity with significant partial water solubility characteristics [1]. Analogs with longer alkyl chains, such as 2,2-bis(hydroxymethyl)butyl decanoate (C10 tail), are more hydrophobic. Fully esterified analogs without free hydroxyls, such as neopentyl glycol dioctanoate, exhibit a much higher estimated LogP of ~7.126 and calculated water solubility of approximately 0.002 mg/L, making them highly insoluble [2]. Similarly, the TMP trioctanoate/caprate mixed ester has a reported LogP of ~6.066 . The ~3.7 LogP unit difference between the target and the NPG diester represents a greater than 5000-fold difference in octanol-water partition coefficient, drastically altering environmental fate, biocompatibility, and formulation behavior.

LogP Water solubility Emulsification

Derivatization Potential for Biodegradable Lubricant Base Oils

This compound is explicitly identified as a platform molecule in a patented process for producing 100 mol% selective fatty acid esters for biodegradable lubricants . Unlike the direct use of TMP triesters as finished lubricants, 2,2-Bis(hydroxymethyl)butyl octanoate serves as a building block that can be further esterified with diverse fatty acids or diacids to produce asymmetric, tailored esters. For instance, a mixed TMP caprylate/caprate triester provides a broad viscosity range (46-400 cSt at 40°C) and serves as a synthetic motor oil base [1]. The mono-ester allows the subsequent introduction of a second, different ester group, yielding a mixed ester with optimized low-temperature fluidity (pour point below -60°C in some commercial TMP esters) and controlled biodegradation rates—properties unattainable with pre-formed symmetrical triesters or diesters [2].

Biodegradable lubricant Ester base oil Selective esterification

Boiling Point and Thermal Stability for Processing Windows

The boiling point provides a direct measure of volatility and suitability for high-temperature synthesis. 2,2-Bis(hydroxymethyl)butyl octanoate has a computed boiling point of 341.2 °C at 760 mmHg . By contrast, the fully esterified TMP trioctanoate boils at 564.9 °C, and the lighter NPG dioctanoate boils at an estimated 422.6 °C [1][2]. The target compound's significantly lower boiling point results from its free hydroxyl groups, which increase intermolecular hydrogen bonding but reduce molecular weight relative to triesters. This translates to easier distillation and purification under standard vacuum conditions, a practical advantage for laboratory and industrial synthesis, while still providing a sufficiently high boiling point for most polycondensation reactions.

Boiling point Thermal processing Volatility

Procurement-Driven Application Scenarios for 2,2-Bis(hydroxymethyl)butyl octanoate


Reactive Polyol Monomer for High-Performance Polyurethanes and Polyesters with Internal Plasticization

Leveraging its dual -OH functionality and moderate lipophilicity (PSA 66.76 Ų, LogP 3.41), 2,2-Bis(hydroxymethyl)butyl octanoate is an ideal diol for synthesizing internally plasticized polyurethanes [1]. Unlike inert phthalate plasticizers, when directly incorporated into the polymer backbone, it permanently imparts flexibility and hydrophobicity, eliminating migration. In polyester synthesis, the TMP-derived ethyl-branched core enhances hydrolytic stability compared to linear diols, making it suitable for long-life coatings and adhesives.

Synthetic Intermediate for Environmentally Adapted Lubricant (EAL) Base Stocks

As highlighted in patent literature for biodegradable lubricants, this mono-ester is a strategic intermediate . It enables the synthesis of asymmetric TMP triesters, where a second, distinct fatty acid (e.g., oleic acid for low-temperature fluidity) is selectively introduced. This structural tailoring achieves pour points below -60°C and a broad viscosity range (46-400 cSt at 40°C), outperforming symmetrical triesters like TMP trioctanoate in all-weather, biodegradable hydraulic fluid applications [2].

Dual-Functionalized Ester for Cosmetics and Personal Care with Emulsifying Properties

The balanced LogP of 3.41 differentiates this compound from fully hydrophobic esters like neopentyl glycol dioctanoate (LogP 7.1) [3]. While serving as a medium-feel emollient, its two free hydroxyl groups confer partial water solubility and intrinsic emulsifying properties. This dual functionality allows formulators to reduce reliance on additional surfactants, creating simplified, mild cosmetic formulations where the compound serves as both an emollient and a co-emulsifier.

Bioderived and Biodegradable Plasticizer for Sensitive Polymer Applications

For procurement requiring a non-phthalate, potentially bio-sourced plasticizer, 2,2-Bis(hydroxymethyl)butyl octanoate fits a unique niche where partial polarity is beneficial [1]. Its boiling point of 341.2 °C ensures low volatility during high-temperature PVC processing compared to lower-MW esters . Its built-in hydroxyl groups offer the option of post-application crosslinking via polyisocyanates or melamine resins, transforming it from a monomeric to a polymeric plasticizer in situ, a feature impossible with fully esterified analogs like TMP trioctanoate.

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